molecular formula C25H28FN3O4 B11425361 2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11425361
M. Wt: 453.5 g/mol
InChI Key: PLABTKKLYHHISE-UHFFFAOYSA-N
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Description

2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a fluorophenyl group, and an imidazolidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopentyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the imidazolidinone core reacts with cyclopentyl halides and fluorophenyl halides.

    Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the imidazolidinone core, potentially converting it to an imidazolidine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate or as a tool in biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored. Its ability to interact with specific biological targets might make it useful in the treatment of certain diseases or conditions.

Industry

Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it might interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-3-(2-fluorophenyl)urea
  • 1-cyclopentyl-3-(2-ethoxyphenyl)urea
  • 1-(2-carboxyphenyl)-3-(3-fluorophenyl)urea

Uniqueness

Compared to these similar compounds, 2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide features an imidazolidinone core, which may confer unique chemical and biological properties. This structural difference could result in distinct reactivity and interaction profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H28FN3O4

Molecular Weight

453.5 g/mol

IUPAC Name

2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C25H28FN3O4/c1-2-14-33-21-12-10-18(11-13-21)27-23(30)16-22-24(31)29(20-9-5-6-17(26)15-20)25(32)28(22)19-7-3-4-8-19/h5-6,9-13,15,19,22H,2-4,7-8,14,16H2,1H3,(H,27,30)

InChI Key

PLABTKKLYHHISE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC(=CC=C4)F

Origin of Product

United States

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